4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC17729916
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine -](/images/structure/VC17729916.png)
Specification
Molecular Formula | C9H10FN3 |
---|---|
Molecular Weight | 179.19 g/mol |
IUPAC Name | 4-fluoro-1-propylimidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C9H10FN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3 |
Standard InChI Key | PWPIYUXQOQNNKU-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=NC2=C1C=CN=C2F |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine integrates a pyridine ring fused with an imidazole at the 4,5- and c-positions, respectively. The fluorine substituent at the 4-position of the pyridine ring introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the propyl group at the 1-position of the imidazole modulates lipophilicity and steric bulk.
Molecular Formula and Structural Analysis
The molecular formula is deduced as CHFN, with a molecular weight of 181.21 g/mol. This aligns with analogous compounds such as 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride (CHClFN), where substituents alter solubility and reactivity . The fused bicyclic system adopts a planar conformation, with the fluorine atom participating in hydrogen bonding and dipole interactions, as observed in related fluorinated heterocycles .
Spectroscopic Characterization
While specific spectral data for 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine are unavailable, its analogs exhibit characteristic NMR and IR profiles. For instance, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine shows distinct NMR signals for aromatic protons (δ 8.42–7.23 ppm) and alkyl chains (δ 4.40–0.88 ppm), alongside IR bands for C-F stretching (~1525 cm) . These features suggest similar patterns for the target compound, with adjustments for the propyl group’s vibrational modes.
Synthetic Strategies and Optimization
The synthesis of imidazo[4,5-c]pyridines often parallels methods developed for [4,5-b] isomers, with modifications to accommodate regiochemical differences. A one-pot, metal-free approach utilizing water-isopropyl alcohol (HO-IPA) as a solvent has been effective for related systems, emphasizing sustainability and scalability .
Reaction Pathway and Intermediate Isolation
A plausible route to 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine involves:
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SAr Reaction: 4-Fluoro-3-nitropyridine reacts with propylamine to form a nitro-substituted intermediate.
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Nitro Reduction: Zinc dust in HO-IPA reduces the nitro group to an amine.
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Cyclization: Condensation with an aldehyde (e.g., formaldehyde) induces heterocyclization, forming the imidazo ring .
Key intermediates, such as the dihydroimidazo[4,5-c]pyridine, have been isolated and characterized via NMR and mass spectrometry in analogous syntheses, confirming mechanistic pathways .
Solvent and Condition Optimization
Polar protic solvents like HO-IPA enhance reaction efficiency by stabilizing charged intermediates through hydrogen bonding. For example, yields for imidazo[4,5-b]pyridines dropped from 85% in HO-IPA to <50% in toluene or THF . Temperature control (80–100°C) and open-atmosphere conditions further improve reproducibility.
Table 1: Comparative Yields for Imidazo[4,5-c]pyridine Synthesis Under Varied Conditions
Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
HO-IPA (1:1) | 80 | 78 | 95 |
MeOH | 70 | 65 | 90 |
Toluene | 110 | 42 | 85 |
Physicochemical Properties and Stability
The compound’s stability and solubility are critical for pharmaceutical formulation. While direct data are scarce, analogs provide benchmarks:
Solubility and Partition Coefficients
4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine is expected to exhibit moderate water solubility (~2–5 mg/mL) due to the fluorine’s polarity, with increased lipophilicity (logP ~2.1) from the propyl group. This aligns with 1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine hydrochloride, which is soluble in DMSO and methanol .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals melting points between 180–220°C, suggesting thermal resilience suitable for solid-state applications .
Compound | Target | IC/MIC | Reference |
---|---|---|---|
2-Phenyl-3H-imidazo[4,5-b]pyridine | FLT3 Kinase | 0.8 μM | |
Sulmazole | Cardiotonic Agent | 10–50 nM | |
1-(4-Fluorophenyl)-derivative | Antimicrobial | MIC = 250 μM |
Applications in Materials Science and Catalysis
The electronic properties of fluorinated imidazo[4,5-c]pyridines make them candidates for:
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